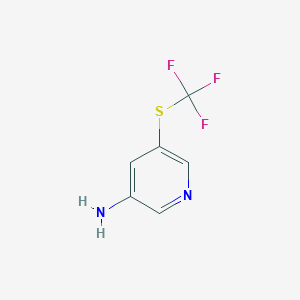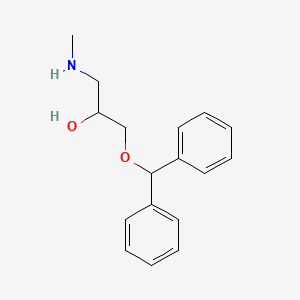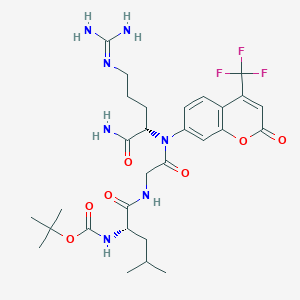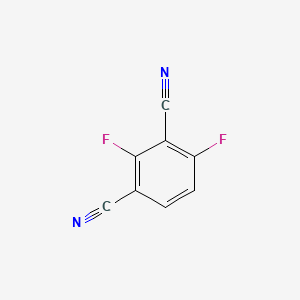
1,3-Benzenedicarbonitrile, 2,4-difluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluorobenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C8H2F2N2 It is a derivative of benzene, where two fluorine atoms are substituted at the 2 and 4 positions, and two cyano groups are substituted at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,4-difluorobenzene-1,3-dicarbonitrile involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt. The process is typically carried out in a continuous-flow reactor, which allows for precise control over reaction conditions and improved safety. The diazotization reaction is exothermic and is conducted at low temperatures (around 20°C) with a residence time of 10 seconds. The resulting diazonium salt is then reacted with sodium hypophosphite at 25°C with a residence time of 40 minutes, yielding 1,3-difluorobenzene .
Industrial Production Methods
Industrial production of 2,4-difluorobenzene-1,3-dicarbonitrile may involve similar synthetic routes but on a larger scale. Continuous-flow reactors are preferred due to their efficiency and ability to handle exothermic reactions safely. The use of high-throughput systems allows for the production of significant quantities of the compound with high yield and purity.
化学反应分析
Types of Reactions
2,4-Difluorobenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. under certain conditions, substitution reactions can occur.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing cyano groups makes the compound more susceptible to nucleophilic aromatic substitution. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of 2,4-difluorobenzene-1,3-dicarbonitrile.
Nucleophilic Aromatic Substitution: Substituted derivatives where the fluorine atoms are replaced by nucleophiles.
Reduction: 2,4-Difluorobenzene-1,3-diamine.
科学研究应用
2,4-Difluorobenzene-1,3-dicarbonitrile has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with fluorinated aromatic rings, which can enhance the metabolic stability and bioavailability of drugs.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets effectively.
Materials Science: It is employed in the synthesis of liquid crystal materials and other advanced materials due to its unique electronic properties.
作用机制
The mechanism of action of 2,4-difluorobenzene-1,3-dicarbonitrile depends on its application. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets. In agrochemicals, the compound may inhibit essential biological pathways in pests or weeds, leading to their control or eradication.
相似化合物的比较
Similar Compounds
1,3-Difluorobenzene: Lacks the cyano groups, making it less reactive towards nucleophilic aromatic substitution.
2,4-Difluoronitrobenzene: Contains a nitro group instead of cyano groups, which affects its reactivity and applications.
1,4-Dibromo-2,5-difluorobenzene: Contains bromine atoms instead of cyano groups, leading to different chemical properties and reactivity.
Uniqueness
2,4-Difluorobenzene-1,3-dicarbonitrile is unique due to the presence of both fluorine and cyano groups, which impart distinct electronic properties and reactivity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various compounds with enhanced stability and bioactivity.
属性
CAS 编号 |
73688-94-5 |
|---|---|
分子式 |
C8H2F2N2 |
分子量 |
164.11 g/mol |
IUPAC 名称 |
2,4-difluorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H2F2N2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H |
InChI 键 |
AQBVUVCNCAQQPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C#N)F)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)
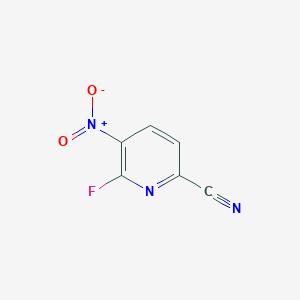
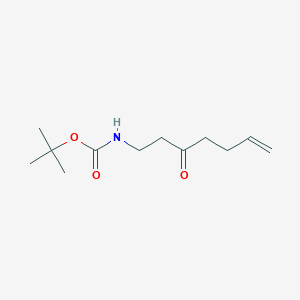

![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)

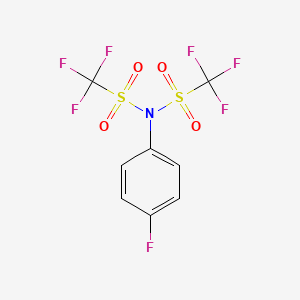
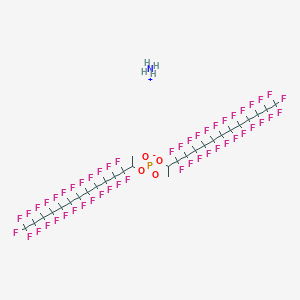
![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
